Thiambutosine

Beschreibung

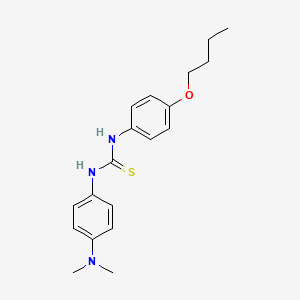

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-butoxyphenyl)-3-[4-(dimethylamino)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c1-4-5-14-23-18-12-8-16(9-13-18)21-19(24)20-15-6-10-17(11-7-15)22(2)3/h6-13H,4-5,14H2,1-3H3,(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCBKPOKWDDOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198175 | |

| Record name | Thiambutosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-89-0 | |

| Record name | N-(4-Butoxyphenyl)-N′-[4-(dimethylamino)phenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiambutosine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiambutosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiambutosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiambutosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMBUTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X92J960C7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiambutosine: A Technical Deep Dive into its Role as a Mycobacterium leprae Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiambutosine, a diphenylthiourea derivative, has historically held a place in the chemotherapeutic arsenal against leprosy, the chronic infectious disease caused by Mycobacterium leprae. Although largely superseded by multidrug therapy (MDT), the study of this compound's mechanism and inhibitory properties continues to offer valuable insights into the vulnerabilities of M. leprae and informs the ongoing development of novel anti-leprosy agents. This technical guide provides a comprehensive overview of this compound's role as an inhibitor of M. leprae, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Quantitative Efficacy of this compound against M. leprae

The inhibitory activity of this compound against M. leprae has been quantified through both in vitro and in vivo studies. The following table summarizes the key efficacy data.

| Parameter | Value | Experimental Model | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | ~0.5 µg/ml | In vitro estimation | [1] |

| Minimum Effective Dose | ~0.05% in diet | Mouse Footpad Model | [1] |

| Pharmacological Action | Bacteriostatic | Mouse Footpad Model | [1] |

Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

While the precise molecular interactions of this compound with M. leprae are not as extensively characterized as some other anti-mycobacterial drugs, its classification as a thioamide strongly suggests a mechanism of action centered on the inhibition of mycolic acid biosynthesis. Mycolic acids are essential, long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell wall, providing a crucial permeability barrier and contributing to the pathogen's virulence.

The proposed mechanism involves the targeting of the enoyl-acyl carrier protein reductase, known as InhA. This enzyme plays a critical role in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acid precursors of mycolic acids. By inhibiting InhA, this compound disrupts this vital biosynthetic pathway, leading to a bacteriostatic effect on M. leprae.

Caption: Proposed mechanism of action for this compound in M. leprae.

Experimental Protocols

The evaluation of anti-leprosy drugs like this compound relies on specialized and often lengthy experimental protocols due to the uncultivable nature of M. leprae on artificial media.

In Vivo Efficacy: The Mouse Footpad Model

The mouse footpad model has been the gold standard for assessing the in vivo activity of anti-leprosy compounds.

Objective: To determine the minimum effective dose of this compound that inhibits the multiplication of M. leprae in the footpads of mice.

Methodology:

-

Inoculum Preparation: A suspension of viable M. leprae is prepared from an infected source, typically the footpad tissue of a previously infected mouse.

-

Inoculation: A standardized number of viable bacilli (e.g., 5 x 10³ bacilli) is injected into the hind footpads of immunocompetent mice (e.g., BALB/c strain).

-

Drug Administration: this compound is incorporated into the mouse diet at various concentrations (e.g., 0.05%, 0.01%, 0.001%). A control group receives a standard diet without the drug.

-

Incubation Period: The mice are maintained for a period of 6 to 8 months to allow for the slow multiplication of M. leprae.

-

Harvest and Enumeration: At the end of the incubation period, the footpads are harvested, and the number of acid-fast bacilli (AFB) is determined using microscopic counting techniques.

-

Data Analysis: The multiplication of M. leprae in the treated groups is compared to the control group. The minimum effective dose is the lowest concentration of this compound that prevents a significant increase in the number of bacilli compared to the initial inoculum.

Caption: Workflow for the mouse footpad assay to evaluate this compound efficacy.

In Vitro Susceptibility Testing

While M. leprae cannot be cultured axenically, in vitro methods have been developed to assess drug susceptibility by measuring metabolic activity or viability within host cells.

Objective: To estimate the Minimum Inhibitory Concentration (MIC) of this compound against M. leprae.

Methodology (General Principles):

-

Cell Culture: A suitable host cell line, such as murine macrophages, is cultured in appropriate media.

-

Infection: The cultured cells are infected with a suspension of viable M. leprae.

-

Drug Exposure: The infected cell cultures are exposed to a range of this compound concentrations.

-

Viability Assessment: After a defined incubation period, the viability of the intracellular M. leprae is assessed using methods such as:

-

Radiorespirometry: Measures the metabolic conversion of a radiolabeled substrate (e.g., ¹⁴C-palmitate) to ¹⁴CO₂. A reduction in ¹⁴CO₂ production in treated samples compared to controls indicates inhibition.

-

Molecular Viability Assays: Quantify the ratio of specific mRNA transcripts (indicating viability) to DNA (representing total bacilli).

-

-

MIC Determination: The MIC is estimated as the lowest concentration of this compound that causes a significant reduction in the viability or metabolic activity of M. leprae.

Caption: Workflow for in vitro MIC estimation of this compound against M. leprae.

Development of Drug Resistance

As with many antimicrobial agents, prolonged monotherapy with this compound can lead to the development of drug resistance in M. leprae. The emergence of resistance is a significant clinical concern and underscores the importance of combination therapy.

The logical progression to resistance likely involves the selection of pre-existing or spontaneously arising mutations in the target gene, presumably inhA. These mutations would alter the enzyme's structure, reducing the binding affinity of the activated this compound molecule and thereby diminishing its inhibitory effect.

Caption: Logical progression of this compound resistance in M. leprae.

Conclusion

This compound, while no longer a first-line treatment for leprosy, remains a valuable subject of study for understanding the fundamental biology of M. leprae and the mechanisms of antimycobacterial drug action. Its role as a likely inhibitor of mycolic acid biosynthesis via the InhA enzyme highlights a critical pathway that continues to be a target for the development of new and more effective therapies against leprosy and other mycobacterial diseases. The detailed experimental protocols and quantitative data presented in this guide serve as a resource for researchers dedicated to the ultimate goal of eradicating leprosy.

References

An In-depth Technical Guide to the Physicochemical Properties of Thiambutosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiambutosine, also known by synonyms such as Ciba 1906, is a thiourea compound that has been investigated for its therapeutic potential, notably as an inhibitor of Mycobacterium leprae, the causative agent of leprosy.[1][2] A thorough understanding of its physicochemical properties is fundamental for drug development, formulation, and delivery. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies, and visual representations of its synthesis and mechanism of action.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-butoxyphenyl)-3-[4-(dimethylamino)phenyl]thiourea | [3] |

| Synonyms | Ciba 1906, SU-1906, NSC-682, Thiambutosin | [1][4][5] |

| CAS Number | 500-89-0 | [1][3][5] |

| Chemical Formula | C₁₉H₂₅N₃OS | [1][4][5] |

| Molecular Weight | 343.49 g/mol | [1][4] |

| Appearance | White to off-white solid | |

| Melting Point | 119-121 °C | |

| Boiling Point | 478.9 °C at 760 mmHg | [6] |

| Water Solubility | log₁₀WS (mol/L) = -5.35 (Calculated) | [7] |

| pKa | 12.96 ± 0.70 (Predicted, acidic) | [8] |

| LogP (Octanol/Water) | 4.4 - 4.89 (Calculated) | [3][6] |

Key Experimental Protocols

Accurate determination of physicochemical properties is critical in drug development. The following sections outline the detailed methodologies for measuring the key parameters of a solid, crystalline active pharmaceutical ingredient (API) like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[9]

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp, which contains a heated block and a calibrated thermometer.[9]

-

Initial Determination: A rapid heating is performed to obtain an approximate melting range.[11]

-

Accurate Determination: The apparatus is cooled to at least 15°C below the approximate melting point. A fresh sample is then heated slowly, at a rate of approximately 2°C per minute, as the melting point is approached.[9][12]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded. This range is the melting point of the sample.[9][12] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[9]

pKa Determination

The acid dissociation constant (pKa) is vital for predicting the ionization state of a drug at different physiological pH values, which affects its absorption, distribution, metabolism, and excretion (ADME).[13][14]

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly water-soluble compounds.[13][15]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

Data Acquisition: The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.[13] For more complex molecules, derivative plots can be used for more accurate endpoint detection.

LogP (Octanol/Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-likeness.[16]

Methodology: Shake-Flask Method

The shake-flask method is the gold standard for LogP determination.[17][18]

-

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD) are pre-saturated by shaking them together for 24 hours, followed by separation.[18]

-

Sample Addition: A known amount of this compound is dissolved in the n-octanol phase.

-

Equilibration: The biphasic system is shaken vigorously to allow for the partitioning of this compound between the two phases until equilibrium is reached.[17]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizing Key Pathways and Workflows

Synthesis Pathway

The synthesis of this compound can be conceptually illustrated from its key precursors.

Caption: Synthesis of this compound from its precursors.

Mechanism of Action

This compound acts as an inhibitor of Mycobacterium leprae.

Caption: this compound's inhibitory action on M. leprae.

Experimental Workflow for Physicochemical Characterization

A generalized workflow for determining the key physicochemical properties of an API.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | 500-89-0 [chemicalbook.com]

- 3. This compound | C19H25N3OS | CID 3002003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CAS#:500-89-0 | Chemsrc [chemsrc.com]

- 7. This compound (CAS 500-89-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound CAS#: 500-89-0 [m.chemicalbook.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chm.uri.edu [chm.uri.edu]

- 11. uomosul.edu.iq [uomosul.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. medwinpublishers.com [medwinpublishers.com]

- 14. ICI Journals Master List [journals.indexcopernicus.com]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. LogP / LogD shake-flask method [protocols.io]

The Rise and Fall of a Leprosy Foe: A Technical History of Thiambutosine

For decades before the advent of multi-drug therapy (MDT), the fight against leprosy saw the rise and fall of various monotherapies. Among these, Thiambutosine, a diphenylthiourea compound, emerged in the mid-20th century as a promising alternative to the widely used dapsone, particularly for patients who showed intolerance to the latter. This technical guide delves into the historical context of this compound's use in anti-leprosy therapy, detailing its clinical efficacy, the experimental protocols that defined its evaluation, its mechanism of action, and the eventual reasons for its decline.

Discovery and Early Promise

This compound, also known by its developmental name CIBA 1906, entered the clinical arena in the 1950s. Early studies in the mouse footpad model, a key in vivo system for studying Mycobacterium leprae, demonstrated its inhibitory effect on the bacillus. This initial success paved the way for clinical trials in human patients, offering hope for a new weapon against a devastating disease.

Clinical Efficacy and Quantitative Analysis

Clinical trials with this compound, administered both orally and via intramuscular injection, demonstrated its potential in treating lepromatous and borderline leprosy. While not found to be superior to dapsone, it provided a valuable alternative for patients who could not tolerate dapsone therapy.[1][2]

A notable clinical trial involving 50 dapsone-intolerant lepromatous leprosy patients showed clinical improvement in 72% of cases. In this study, 62% of the patients exhibited an average reduction of 0.4 in the Bacteriological Index (BI), a logarithmic scale used to assess the density of M. leprae in skin smears.[1][2] Another limited trial with an injectable formulation of this compound in four patients reported a significant 81% reduction in the Bacterial Index over an 18-month treatment period.[3]

For a clearer comparison of its efficacy, the following tables summarize the available quantitative data from key clinical studies.

| Oral this compound Clinical Trial (Dapsone-Intolerant Patients) [1][2] | |

| Number of Patients | 50 |

| Type of Leprosy | Lepromatous |

| Previous Treatment | Dapsone (intolerant) |

| Clinical Improvement | 72% of cases |

| Bacteriological Improvement (Average BI Reduction of 0.4) | 62% of cases |

| Reported Side Effects | Infrequent and mild |

| Injectable this compound Clinical Trial [3] | |

| Number of Patients | 4 |

| Type of Leprosy | Lepromatous and Borderline |

| Dosage | 10 ml of 20% suspension fortnightly |

| Duration of Treatment | 18 months |

| Bacteriological Improvement (Reduction in BI) | 81% |

| Reported Side Effects | No systemic toxic symptoms reported |

Mechanism of Action: A Thioamide's Tale

This compound belongs to the thioamide class of drugs, which are known to be effective against mycobacteria. The primary mechanism of action for thioamides, including ethionamide and prothionamide, involves the inhibition of the InhA enzyme, an enoyl-acyl carrier protein reductase.[4] This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system in mycobacteria, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a formidable barrier and contributing to the pathogen's virulence.

By inhibiting InhA, this compound disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately inhibiting the growth of M. leprae.

Experimental Protocols: Unveiling the Evidence

The evaluation of this compound's efficacy relied on established experimental protocols of the time, primarily the mouse footpad model for in vivo studies.

In Vivo Efficacy: The Mouse Footpad Model

The mouse footpad model was a cornerstone in leprosy research, providing a means to cultivate the otherwise non-culturable M. leprae and to assess the activity of antimicrobial agents.

Experimental Workflow:

-

Inoculum Preparation: A suspension of M. leprae was prepared from the tissues of an infected donor, typically from a human lepromatous leprosy biopsy or a previously infected armadillo.

-

Inoculation: A standardized number of viable bacilli were injected into the hind footpads of mice.

-

Drug Administration: this compound was administered to the experimental group of mice, either orally mixed with their feed or via injection, over a defined period. A control group received no treatment.

-

Bacillary Harvest and Counting: At various time points, the footpads were harvested, and the number of acid-fast bacilli (AFB) was determined using microscopic counting methods.

-

Assessment of Efficacy: The multiplication of M. leprae in the treated group was compared to that in the control group to determine the inhibitory effect of the drug.

The Decline of this compound: The Rise of Resistance and Combination Therapy

Despite its initial utility, the era of this compound monotherapy was relatively short-lived. A significant drawback that emerged was the development of drug resistance by M. leprae after prolonged treatment. Studies showed that patients could experience clinical and bacteriological relapse after two to four years of continuous this compound therapy.

This growing concern over drug resistance, not only to this compound but also to dapsone, was a major impetus for a paradigm shift in leprosy treatment. The World Health Organization (WHO) recommended the implementation of Multi-Drug Therapy (MDT) in 1981. MDT, a combination of potent anti-leprosy drugs such as rifampicin, clofazimine, and dapsone, proved to be highly effective in preventing the emergence of drug resistance and remains the cornerstone of leprosy treatment today. The advent of MDT, with its superior efficacy and ability to combat resistance, led to the gradual phasing out of this compound as a primary anti-leprosy agent.

Conclusion

This compound holds a significant place in the history of leprosy treatment. It served as a crucial alternative for patients intolerant to dapsone and contributed to the understanding of anti-mycobacterial drug action. However, the emergence of drug resistance highlighted the limitations of monotherapy and underscored the importance of the combination therapy approach that defines modern leprosy treatment. The story of this compound serves as a valuable lesson in the ongoing battle against infectious diseases, emphasizing the need for continued research and the development of robust therapeutic strategies to overcome the challenge of drug resistance.

References

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Thiambutosine Activity Against Mycobacterium leprae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiambutosine, a thiourea derivative, is a historically significant anti-leprosy drug. Due to the inability to culture Mycobacterium leprae on axenic media, determining its susceptibility to antimicrobial agents requires specialized in vitro assays that measure metabolic activity or viability within host cells. These application notes provide detailed protocols for key in vitro assays suitable for evaluating the activity of this compound and other compounds against M. leprae. While specific quantitative data for this compound from these modern in vitro assays are scarce in published literature, the described methods are the current standards for determining the anti-leprosy activity of novel and existing drugs.

Data Presentation: Comparative In Vitro Activities of Anti-Leprosy Drugs

To provide a frame of reference for new experimental data on this compound, the following table summarizes the reported in vitro activities of standard anti-leprosy drugs in commonly used assays.

| Drug | Assay Type | Cell System | Target Parameter | Reported Activity (MIC/IC50) |

| Dapsone | Macrophage-based | Mouse Peritoneal Macrophages | [³H]Thymidine incorporation | MIC: ~0.028 µg/mL |

| Rifampicin | Macrophage-based | Mouse Peritoneal Macrophages | [³H]Thymidine incorporation | MIC: ~0.11 µg/mL |

| Rifampicin | Radiorespirometry | Axenic | ¹⁴CO₂ evolution from [¹⁴C]palmitate | Significant inhibition at 0.01 µg/mL |

| Clofazimine | Microplate Alamar Blue Assay (MABA) | M. lepraemurium | Resazurin reduction | MIC: <0.156 µg/mL[1] |

| Ethionamide | Macrophage-based | Mouse Peritoneal Macrophages | Phenolic Glycolipid-I synthesis | Inhibition observed |

| Clarithromycin | Radiorespirometry | Axenic | ATP decay, Palmitate oxidation | More potent than erythromycin[2] |

Proposed Mechanism of Action of this compound

This compound is a thiourea-based prodrug. Its mechanism of action against M. leprae is believed to be similar to other thioamides like ethionamide and isoxyl, which require activation by a mycobacterial enzyme. The proposed pathway involves:

-

Enzymatic Activation: this compound is likely activated by a flavin monooxygenase, analogous to the EthA enzyme in M. tuberculosis, which oxidizes the thiourea group.[3]

-

Target Inhibition: The activated form of the drug is thought to inhibit a crucial enzyme in the fatty acid synthesis pathway. For the related thiourea drug isoxyl, the target has been identified as the Δ9-stearoyl desaturase (DesA3), which is responsible for the synthesis of oleic acid, a key component of the mycobacterial cell membrane.[1][4][5] Inhibition of this pathway disrupts the integrity of the cell envelope, leading to bacterial death. Mycolic acid synthesis may also be affected.[1][4]

Experimental Protocols

Radiorespirometry Assay for M. leprae Viability

This assay measures the metabolic activity of M. leprae by quantifying the oxidation of ¹⁴C-labeled palmitic acid to ¹⁴CO₂. A reduction in ¹⁴CO₂ evolution in the presence of the test compound indicates inhibition of metabolic activity.[6][7]

Materials:

-

M. leprae bacilli, freshly harvested from nude mouse footpads.

-

Buddemeyer-type biphasic culture vessels or BACTEC 12B vials.

-

Middlebrook 7H12 medium.

-

[1-¹⁴C]palmitic acid (specific activity >50 mCi/mmol).

-

This compound and other control drugs.

-

Liquid scintillation counter and vials.

-

CO₂ trapping agent (e.g., potassium hydroxide).

Protocol:

-

Preparation of M. leprae Suspension:

-

Harvest M. leprae from infected nude mouse footpads under sterile conditions.

-

Purify the bacilli to remove host tissue debris.

-

Enumerate the bacilli using a standardized counting method.

-

Prepare a suspension of 1 x 10⁸ bacilli/mL in 7H12 medium.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in 7H12 medium. Include positive controls (e.g., rifampicin) and negative controls (no drug).

-

In a biphasic culture vessel, add 2 mL of 7H12 medium containing the appropriate drug concentration.

-

Add 1 µCi of [1-¹⁴C]palmitic acid to each vessel.

-

Inoculate each vessel with 100 µL of the M. leprae suspension (1 x 10⁷ bacilli).

-

The inner cup of the vessel should contain a filter paper wick soaked in a CO₂ trapping agent.

-

Seal the vessels tightly.

-

-

Incubation:

-

Incubate the vessels at 33°C for 7 days.

-

-

Measurement of ¹⁴CO₂:

-

At the end of the incubation period, carefully remove the filter paper wick from the inner cup.

-

Place the wick in a scintillation vial with an appropriate scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration compared to the no-drug control.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in ¹⁴CO₂ evolution.

-

Intracellular Macrophage-Based Assay

This assay assesses the activity of a drug against M. leprae residing within its natural host cell, the macrophage. Drug efficacy is determined by measuring the inhibition of a specific metabolic process, such as the incorporation of a radiolabeled precursor ([³H]thymidine) into bacterial components.[8][9]

Materials:

-

Mouse peritoneal macrophages or a suitable macrophage cell line (e.g., U937).

-

M. leprae bacilli, freshly harvested.

-

Culture medium (e.g., RPMI 1640) with 10% Fetal Bovine Serum (FBS).

-

96-well microplates.

-

[³H]thymidine.

-

This compound and control drugs.

-

Cell harvester and liquid scintillation counter.

Protocol:

-

Macrophage Culture:

-

Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

-

-

Infection of Macrophages:

-

Remove the culture medium and infect the adherent macrophages with M. leprae at a multiplicity of infection (MOI) of 10:1 (bacilli to macrophage).

-

Incubate for 4-6 hours to allow for phagocytosis.

-

Wash the wells gently with fresh medium to remove extracellular bacilli.

-

-

Drug Treatment:

-

Add fresh culture medium containing serial dilutions of this compound to the infected macrophage cultures. Include appropriate controls.

-

Incubate the plates at 33°C in a humidified 5% CO₂ incubator.

-

-

Radiolabeling and Harvest:

-

After 5-7 days of drug exposure, add 1 µCi of [³H]thymidine to each well.

-

Incubate for an additional 48 hours.

-

Lyse the macrophages with sterile water.

-

Harvest the cell lysates onto glass fiber filters using a cell harvester.

-

Wash the filters to remove unincorporated radiolabel.

-

-

Data Analysis:

-

Measure the radioactivity of the filters using a liquid scintillation counter.

-

Calculate the percentage of inhibition of [³H]thymidine incorporation for each drug concentration relative to the no-drug control.

-

Determine the MIC or IC50 value.

-

Microplate Alamar Blue Assay (MABA) - A Potential Alternative

The MABA is a colorimetric/fluorometric assay that uses the redox indicator resazurin (Alamar Blue) to measure cell viability. While extensively used for M. tuberculosis and demonstrated for M. lepraemurium, its application to the slow-growing M. leprae is more challenging but could be adapted, potentially within an intracellular macrophage model.[1][10][11][12]

Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The degree of color or fluorescence change is proportional to the number of viable cells.

Brief Protocol Outline:

-

Set up the assay in a 96-well plate with M. leprae (either in axenic medium attempts or within macrophages).

-

Add serial dilutions of this compound.

-

After a prolonged incubation period (potentially several weeks), add Alamar Blue reagent.

-

Incubate for 24-48 hours.

-

Read the results either visually (blue = inhibition, pink = growth) or using a fluorometer/spectrophotometer.

Conclusion

The protocols described provide robust and validated methods for assessing the in vitro activity of this compound against Mycobacterium leprae. The radiorespirometry and macrophage-based assays are well-established for this non-cultivable pathogen. While historical data on this compound's in vitro potency is limited, these assays offer a clear path for its re-evaluation and comparison with current anti-leprosy agents. The proposed mechanism of action, based on related thiourea compounds, provides a strong hypothesis for further investigation into its molecular targets.

References

- 1. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.seameotropmednetwork.org [journal.seameotropmednetwork.org]

- 3. Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ILSL - Internacional Journal of Leprosy and other Mycobacterial Diseases- ORIGINAL ARTICLE- Viable <i>M. leprae</i> as a research reagent [ijl.ilsl.br]

- 7. Oxidation of palmitic acid by Mycobacterium leprae in an axenic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid, radiolabeled-microculture method that uses macrophages for in vitro evaluation of Mycobacterium leprae viability and drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radiometric macrophage culture assay for rapid evaluation of antileprosy activity of rifampin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Quantification of Thiambutosine using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a detailed protocol for the quantitative analysis of Thiambutosine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound, a thiourea derivative, is a relatively nonpolar compound, making RP-HPLC an ideal analytical technique for its separation and quantification. The described method is suitable for the determination of this compound in bulk drug substances and has the potential for adaptation to various pharmaceutical formulations. This document provides comprehensive experimental procedures, method validation parameters, and data presentation guidelines for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the chemical name 1-(4-butoxyphenyl)-3-[4-(dimethylamino)phenyl]thiourea, is a compound of interest in pharmaceutical research. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This application note outlines a robust RP-HPLC method developed for the precise quantification of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₅N₃OS | PubChem |

| Molecular Weight | 343.49 g/mol | PubChem[1] |

| logP (Octanol/Water) | 4.740 | Cheméo[2] |

| IUPAC Name | 1-(4-butoxyphenyl)-3-[4-(dimethylamino)phenyl]thiourea | PubChem[1] |

The high logP value indicates that this compound is a hydrophobic molecule, making it well-suited for retention and separation on a nonpolar stationary phase in reversed-phase chromatography.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions are recommended for the analysis of this compound:

| Parameter | Recommended Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile: 20 mM Potassium Dihydrogen Phosphate buffer (pH 6.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Run Time | 10 minutes |

Note: The selection of 275 nm as the detection wavelength is based on the UV absorption characteristics of aromatic compounds containing chromophores similar to those in this compound. Initial scouting with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for maximum absorbance.

Preparation of Solutions

Mobile Phase Preparation:

-

Buffer Preparation (20 mM KH₂PO₄, pH 6.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 6.0 with a dilute solution of potassium hydroxide or phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase Mixture: Mix acetonitrile and the prepared buffer in a 60:40 (v/v) ratio. Degas the mobile phase prior to use.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 100 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance:

-

Accurately weigh a quantity of the this compound sample.

-

Dissolve and dilute with the mobile phase to obtain a final concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

| Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from any impurities or excipients. Peak purity should be confirmed using a PDA detector. |

| Linearity | A correlation coefficient (r²) of ≥ 0.999 for the calibration curve over the specified concentration range. |

| Accuracy | The mean recovery should be within 98.0% to 102.0% at three different concentration levels. |

| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability (intra-day) and intermediate precision (inter-day). |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. The LOQ should be determined with acceptable precision and accuracy. |

| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±2% in mobile phase composition, ±0.1 unit in pH, ±2°C in column temperature). |

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Test (SST) Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | ≥ 2000 | |

| %RSD of Peak Areas (n=6) | ≤ 2.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| Correlation Coefficient (r²) | |

| Regression Equation |

Table 3: Accuracy and Precision Data

| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL) | Recovery (%) | %RSD (n=3) |

| Low | ||||

| Medium | ||||

| High |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of key components in the HPLC system.

References

Application Note: Quantitative Analysis of Thiambutosine in Human Plasma using Liquid Chromatography-Mass Spectrometry

Abstract

This application note describes a sensitive and robust liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of Thiambutosine in human plasma. This compound, a thiourea derivative, is an anti-leprosy agent. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry for detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a phenylthiourea compound that has been used in the treatment of leprosy. Accurate and reliable quantification of this compound in biological matrices is essential for understanding its pharmacokinetics and ensuring therapeutic efficacy. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This application note provides a detailed protocol for the determination of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended. For the purpose of this note, a hypothetical stable isotope-labeled this compound (this compound-d5) is used.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

-

Allow all samples and reagents to thaw to room temperature.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile (pre-chilled to -20°C) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column. The high lipophilicity of this compound (LogP ≈ 4.4 - 4.8) makes a C18 stationary phase suitable for achieving good retention and separation from endogenous plasma components.[1][2]

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Standard High-Performance LC (HPLC) system |

| Column | C18, 100 mm x 2.1 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for the detection of this compound and the internal standard. The analysis is performed in positive ionization mode using Multiple Reaction Monitoring (MRM). The molecular weight of this compound is approximately 343.49 g/mol .[3][4][5]

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 344.2 | 151.1 | 30 | 25 |

| This compound-d5 (IS) | 349.2 | 156.1 | 30 | 25 |

Note: The specific product ions and collision energies would need to be optimized empirically.

Results and Discussion

This LC-MS method provides excellent sensitivity and selectivity for the quantification of this compound in human plasma. The chromatographic conditions ensure a good peak shape and resolution from potential interferences. The use of a stable isotope-labeled internal standard compensates for any variability in sample preparation and matrix effects.

Table 4: Method Performance Characteristics (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

Visualizations

Experimental Workflow

Caption: Overview of the sample preparation and analysis workflow.

Logical Relationship of the Analytical Method

Caption: Relationship between the LC and MS components of the method.

Conclusion

The described LC-MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a clinical or research setting. The method can be validated according to regulatory guidelines to support pharmacokinetic and therapeutic drug monitoring studies of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. series.publisso.de [series.publisso.de]

- 4. [Determination of thiourea dioxide in lotus seed paste fillings by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromtech.com [chromtech.com]

Troubleshooting & Optimization

Technical Support Center: Analysis of Thiambutosine Degradation Products

Welcome to the technical support center for the analysis of Thiambutosine and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues, understanding degradation pathways, and implementing appropriate analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound based on its structure?

A1: this compound, a substituted thiourea derivative, is susceptible to degradation primarily through two main pathways: hydrolysis and oxidation. The thiourea functional group can be hydrolyzed to the corresponding urea derivative and hydrogen sulfide, or further to amines and carbon dioxide. The butoxy and dimethylamino phenyl moieties may also be subject to oxidative degradation. Metabolic studies have suggested that the butoxy group can be modified, leading to more polar metabolites.

Q2: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?

A2: If you observe less than 5-20% degradation, your stress conditions may be too mild.[1] For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., to 60-80°C), or prolong the exposure time.[1] For oxidative stress, a higher concentration of hydrogen peroxide (e.g., up to 30%) can be used.[2] It is crucial to increase the stress incrementally to avoid complete degradation of the parent compound.

Q3: My chromatogram shows several small, poorly resolved peaks after forced degradation. How can I improve the separation?

A3: Poor resolution of degradation products is a common challenge. To improve your HPLC separation, consider the following:

-

Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of compounds with different polarities. Experiment with the gradient slope and duration.

-

Column Chemistry: A standard C18 column may not be optimal for all degradation products. Consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded column.

-

Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its degradation products, thereby influencing their retention and peak shape. Adjusting the pH of the aqueous portion of your mobile phase can improve resolution.

-

Flow Rate and Temperature: Decreasing the flow rate or adjusting the column temperature can also enhance separation efficiency.

Q4: How can I identify the structures of the unknown degradation products?

A4: The identification of unknown degradation products typically requires mass spectrometry (MS). A Liquid Chromatography-Mass Spectrometry (LC-MS) system, particularly with a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, is ideal.[3][4] These instruments provide accurate mass measurements, which can be used to determine the elemental composition of the degradation products. Tandem MS (MS/MS) experiments can then be performed to fragment the ions and obtain structural information.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No degradation observed | Stress conditions are too mild (concentration, temperature, or duration). | Incrementally increase the severity of the stress conditions. For hydrolysis, try refluxing with 1M HCl or 1M NaOH. For oxidation, increase H2O2 concentration. |

| Complete degradation of this compound | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. |

| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH; column overload; secondary interactions with the stationary phase. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. Reduce the injection volume or sample concentration. Try a different column with a different stationary phase chemistry. |

| Baseline drift in chromatogram | Column not equilibrated; mobile phase composition changing; detector lamp aging. | Ensure the column is fully equilibrated with the mobile phase before injection. Prepare fresh mobile phase. Check the detector lamp's usage hours and replace if necessary. |

| Mass balance is not within 90-110% | Co-elution of degradation products; non-chromophoric degradation products; degradation products not eluting from the column. | Improve chromatographic resolution. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Use a stronger solvent to wash the column after each run. |

Experimental Protocols

Representative Stability-Indicating HPLC Method

This protocol describes a general-purpose, stability-indicating HPLC method suitable for the analysis of this compound and its degradation products.

-

Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 270 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Forced Degradation Study Protocol

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature for 12 hours.

-

Thermal Degradation: Expose solid this compound powder to 105°C for 48 hours.

-

Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light in a photostability chamber.

For all solution-based stress studies, after the specified time, neutralize the solution if necessary, and dilute with the mobile phase to the working concentration for HPLC analysis.

Data Presentation

The following table presents hypothetical data from a forced degradation study of this compound, which can be used as a reference for expected results.

| Stress Condition | % Degradation of this compound | Major Degradation Products (Hypothetical Rt) |

| 0.1 M HCl, 60°C, 24h | 15.2% | DP1 (8.5 min), DP2 (11.2 min) |

| 0.1 M NaOH, RT, 8h | 18.5% | DP3 (9.1 min), DP4 (12.8 min) |

| 3% H2O2, RT, 12h | 22.1% | DP5 (10.4 min) |

| Solid, 105°C, 48h | 8.7% | DP1 (8.5 min) |

| Photolytic (UV/Vis) | 5.3% | DP6 (14.5 min) |

Visualizations

Experimental Workflow for Degradation Product Analysis

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. Stability-Indicating HPTLC Method for Studying Stress Degradation Behavior of Sulbutiamine HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive study on the identification and characterization of degradation products of lipoglycopeptide Dalbavancin using LC and LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Investigating Thiambutosine Resistance Mechanisms

Welcome to the technical support center for researchers investigating mechanisms of resistance to Thiambutosine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

While the exact molecular target of this compound is not definitively established, it belongs to the thiourea class of compounds. A closely related thiourea drug, isoxyl, has been shown to inhibit the Δ9-stearoyl desaturase, DesA3, in Mycobacterium tuberculosis.[1][2][3] This enzyme is crucial for the biosynthesis of oleic acid, a key component of mycobacterial cell membranes.[1][2][3] Therefore, it is hypothesized that this compound may act in a similar manner by targeting fatty acid desaturation. Another potential target for thiourea derivatives is the epoxide hydrolase EphD, which is involved in mycolic acid metabolism.[4]

Q2: Are there any known resistance mechanisms to this compound?

Specific resistance mechanisms to this compound are not well-documented. However, based on studies of related thiourea compounds and general principles of drug resistance in mycobacteria, several potential mechanisms can be investigated:

-

Target modification: Mutations in the gene encoding the drug's primary target, potentially desA3, could alter the protein structure and reduce this compound binding affinity.

-

Target overexpression: Increased expression of the target protein, such as DesA3, may require higher concentrations of the drug to achieve an inhibitory effect.[2][3]

-

Drug efflux: Upregulation of efflux pumps that actively transport this compound out of the bacterial cell can reduce its intracellular concentration.

-

Metabolic bypass: Bacteria may develop alternative pathways to synthesize essential molecules, bypassing the inhibited step.

-

Drug inactivation: Although less common for this class of drugs, enzymatic modification or degradation of this compound could render it inactive.

-

Prodrug activation failure: Some thiourea compounds are prodrugs that require activation by the mycobacterial monooxygenase EthA.[5] Mutations in the ethA gene could prevent the activation of this compound, leading to resistance.[6]

Q3: My mycobacterial cultures are showing high intrinsic resistance to this compound. What could be the reason?

High intrinsic resistance in Mycobacterium tuberculosis and other mycobacteria is often attributed to the low permeability of their complex cell wall, which is rich in mycolic acids.[7][8] Additionally, mycobacteria possess a number of efflux pumps that can actively remove foreign compounds from the cell.[7]

Q4: How can I confirm the molecular target of this compound in my resistant strains?

Target validation can be approached through several experimental strategies:

-

Whole-genome sequencing: Comparing the genomes of your resistant isolates to the parental sensitive strain can identify mutations in candidate genes, such as desA3 or other genes involved in fatty acid biosynthesis.

-

Gene overexpression studies: Cloning the suspected target gene into an expression vector and transforming it into the sensitive strain can determine if overexpression confers resistance.[2][3]

-

In vitro enzyme assays: If the target is an enzyme, you can purify the wild-type and mutated versions of the protein and compare their inhibition by this compound in a cell-free system.

Troubleshooting Guide for Common Experimental Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. | 1. Inoculum size variability.2. Incomplete solubilization of this compound.3. Degradation of this compound during incubation.4. Variation in media composition. | 1. Standardize the inoculum preparation and use a spectrophotometer to adjust the bacterial suspension to a specific optical density.2. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Run a solvent control.3. Prepare fresh drug solutions for each experiment. Check for any known stability issues of this compound under your experimental conditions.4. Use a consistent batch of culture medium and supplements. |

| Failure to isolate this compound-resistant mutants. | 1. Low mutation frequency.2. Inappropriate selection concentration of this compound.3. Long incubation time leading to degradation of the selective agent. | 1. Increase the population size of the culture used for selection. Consider using a mutagen to increase the mutation rate.2. Perform a dose-response curve to determine the optimal selective concentration (typically 2-4 times the MIC).3. Replenish the selective agent in the culture medium if the incubation period is prolonged. |

| No significant difference in gene expression of the suspected target between sensitive and resistant strains. | 1. Resistance is not due to target overexpression.2. The timing of RNA extraction is not optimal for detecting transcriptional changes.3. The change in expression is modest and not statistically significant with the current sample size. | 1. Investigate other resistance mechanisms, such as target mutations or efflux pumps.2. Perform a time-course experiment to identify the optimal time point for RNA extraction after drug exposure.3. Increase the number of biological replicates for your gene expression analysis. |

| Whole-genome sequencing reveals multiple mutations in resistant isolates. | 1. Spontaneous accumulation of mutations during prolonged culture.2. The resistance phenotype is polygenic. | 1. Sequence multiple independent resistant isolates to identify common mutations that are likely responsible for the resistance phenotype.2. Systematically investigate the contribution of each mutation by introducing them individually into the sensitive parent strain. |

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated during an investigation of this compound resistance.

| Strain | Genotype | This compound MIC (µg/mL) | Relative desA3 Expression (Fold Change) |

| Wild-Type (WT) | desA3 wild-type | 2 | 1.0 |

| Resistant Isolate 1 | desA3 (A123T mutation) | 16 | 1.2 |

| Resistant Isolate 2 | Wild-type desA3 | 8 | 4.5 |

| WT with overexpressed desA3 | desA3 overexpression plasmid | 8 | 10.0 |

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a mycobacterial strain.

Materials:

-

Mycobacterial culture in logarithmic growth phase

-

Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare a bacterial suspension from a mid-log phase culture and adjust the optical density at 600 nm (OD600) to 0.05-0.1 in 7H9 broth. This corresponds to approximately 1 x 10^7 CFU/mL. Dilute this suspension 1:100 to obtain the final inoculum of approximately 1 x 10^5 CFU/mL.

-

Prepare serial two-fold dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (broth only) and a solvent control (broth with the same concentration of DMSO as the highest drug concentration well).

-

Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Seal the plate and incubate at 37°C.

-

After 7-14 days (depending on the mycobacterial species), visually inspect the plate for bacterial growth (pellet at the bottom of the wells).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Whole-Genome Sequencing of Resistant Mutants

Objective: To identify genetic mutations associated with this compound resistance.

Materials:

-

This compound-sensitive parental mycobacterial strain

-

This compound-resistant isolates

-

Genomic DNA extraction kit suitable for mycobacteria

-

Next-generation sequencing (NGS) platform and reagents

Procedure:

-

Isolate high-quality genomic DNA from the parental strain and at least three independent this compound-resistant mutants.

-

Prepare sequencing libraries from the extracted genomic DNA according to the manufacturer's protocol for your chosen NGS platform.

-

Perform whole-genome sequencing of the libraries.

-

Align the sequencing reads from the resistant mutants to the reference genome of the parental strain.

-

Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are present in the resistant isolates but absent in the parental strain.

-

Prioritize non-synonymous mutations in genes with functions related to fatty acid metabolism, cell wall synthesis, or drug transport.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the expression level of a target gene (e.g., desA3) in response to this compound exposure.

Materials:

-

Mycobacterial cultures (treated and untreated with this compound)

-

RNA extraction kit suitable for mycobacteria

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR master mix with a fluorescent dye (e.g., SYBR Green)

-

Primers for the target gene and a housekeeping gene (e.g., sigA)

-

Real-time PCR instrument

Procedure:

-

Culture the mycobacterial strain to mid-log phase and expose half of the culture to a sub-inhibitory concentration of this compound for a defined period (e.g., 24 hours). The other half serves as the untreated control.

-

Harvest the bacterial cells and extract total RNA using a suitable kit.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA templates using a reverse transcriptase enzyme.

-

Set up the qRT-PCR reactions containing the cDNA template, primers for the target and housekeeping genes, and the qRT-PCR master mix.

-

Perform the qRT-PCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression of the target gene in the this compound-treated sample compared to the untreated control, normalized to the housekeeping gene.

Visualizations

Caption: Hypothesized mechanism of action for this compound.

Caption: Potential mechanisms of resistance to this compound.

Caption: Workflow for investigating this compound resistance.

References

- 1. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]

- 8. Targeting the mycobacterial envelope for tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Thiambutosine Precipitation in In Vitro Studies

For researchers, scientists, and drug development professionals, encountering compound precipitation during in vitro experiments can be a significant roadblock. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address and overcome the challenges associated with Thiambutosine precipitation in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

A1: this compound is a lipophilic compound with very low aqueous solubility. Its Log10 of water solubility is -5.35 mol/L, and it has a high octanol-water partition coefficient (logP of 4.740), indicating it preferentially dissolves in fats, oils, and lipids rather than in water-based solutions like cell culture media. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium, the compound's solubility limit is often exceeded, leading to precipitation.

Q2: I've prepared my this compound stock in DMSO, but it still precipitates. What can I do?

A2: This is a common issue. While DMSO is a powerful solvent, the high concentration of this compound in the stock solution can cause it to crash out when it comes into contact with the aqueous medium. Here are a few strategies to mitigate this:

-

Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells, typically below 0.5%.

-

Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free medium or phosphate-buffered saline (PBS), vortexing gently, and then add this intermediate dilution to the final culture volume.

-

Pre-warm the medium: Having the cell culture medium at 37°C can sometimes help to keep the compound in solution upon addition.

Q3: Are there alternatives to DMSO for dissolving this compound?

A3: Yes, other organic solvents can be used, but their compatibility with your specific cell line and assay must be validated. Ethanol is a common alternative. However, like DMSO, the final concentration should be kept low to avoid cytotoxicity.

Q4: Can I use surfactants to prevent this compound precipitation?

A4: Surfactants can be very effective in increasing the solubility of lipophilic compounds. Non-ionic surfactants like Tween® 20 or Triton™ X-100 are often used in in vitro assays. It is crucial to use them at concentrations below their critical micelle concentration (CMC) to avoid cellular toxicity. A typical starting concentration to test would be 0.01% to 0.05% (v/v) in the final assay medium.

Q5: What are cyclodextrins and how can they help with this compound solubility?

A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming a water-soluble inclusion complex. This complex can then be readily dissolved in aqueous solutions. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. The addition of cyclodextrins to your cell culture medium can significantly enhance the solubility of this compound.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting this compound precipitation issues.

Problem: Precipitate forms immediately upon adding this compound stock to the cell culture medium.

| Potential Cause | Suggested Solution |

| High supersaturation | Decrease the final concentration of this compound in the assay. Prepare a more dilute stock solution in the organic solvent. |

| Rapid solvent shift | Add the stock solution dropwise to the medium while gently vortexing or swirling the plate. |

| Low temperature | Ensure the cell culture medium is pre-warmed to 37°C before adding the compound. |

Problem: Precipitate forms over time during the incubation period.

| Potential Cause | Suggested Solution |

| Compound instability in aqueous medium | Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment. |

| Interaction with media components | Serum proteins can sometimes interact with compounds. Try reducing the serum concentration or using a serum-free medium if your cell line permits. |

| Exceeding solubility limit at 37°C | Even at 37°C, the concentration may be too high for long-term stability. Consider using a lower concentration or incorporating a solubilizing agent. |

Quantitative Data on Solubility Enhancement Strategies

The following table summarizes the potential impact of different solubilization methods on the solubility of a poorly soluble compound like this compound. Note: Specific values for this compound may vary and should be determined empirically.

| Solubilizing Agent | Typical Concentration Range | Expected Fold Increase in Solubility | Considerations |

| DMSO | < 0.5% (v/v) | Co-solvent | Potential for cytotoxicity at higher concentrations. |

| Ethanol | < 0.5% (v/v) | Co-solvent | Potential for cytotoxicity at higher concentrations. |

| Tween® 20 | 0.01 - 0.1% (v/v) | 5 - 50 | Must be below the critical micelle concentration to avoid cell lysis. |

| Hydroxypropyl-β-Cyclodextrin | 1 - 10 mM | 10 - 1000+ | Can sometimes interfere with drug-target interactions. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

-

Dissolution: In a sterile, amber glass vial, dissolve the this compound powder in high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cytotoxicity Assay for this compound

This protocol provides a general framework for assessing the cytotoxicity of this compound using a cell viability assay such as MTT or PrestoBlue™.

-

Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation (Working Solutions):

-

Thaw an aliquot of the this compound stock solution.

-

Prepare a series of dilutions of the stock solution in a sterile microcentrifuge tube or a separate 96-well plate using serum-free cell culture medium. This will be your intermediate dilution plate. It is crucial to perform this step just before adding to the cells to minimize precipitation.

-

-

Cell Treatment:

-

Carefully remove the overnight culture medium from the cells.

-

Add the prepared working solutions of this compound to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Viability Assay:

-

After the incubation period, add the cell viability reagent (e.g., MTT, PrestoBlue™) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC₅₀ value.

Visualizing Experimental and Cellular Pathways